molecular formula C24H22N4O3S B6561396 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1021258-29-6

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6561396
CAS No.: 1021258-29-6
M. Wt: 446.5 g/mol
InChI Key: PPXOCGXXGSVQKT-UHFFFAOYSA-N
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Description

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. This scaffold is substituted with a cyclopropyl group at position 3, a phenyl ring at position 7, and a sulfanyl-acetamide moiety at position 2. The acetamide side chain is further functionalized with a 3-methoxyphenyl group, contributing to its unique electronic and steric profile.

The compound’s structural complexity necessitates advanced crystallographic techniques for characterization. Programs such as SHELX have historically been employed for small-molecule refinement and structural determination, which may apply to this compound .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-18-9-5-8-16(12-18)26-20(29)14-32-24-27-21-19(15-6-3-2-4-7-15)13-25-22(21)23(30)28(24)17-10-11-17/h2-9,12-13,17,25H,10-11,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXOCGXXGSVQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is part of a class of pyrrolo[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and similar derivatives.

Synthesis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The steps often include:

  • Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of substituents at various positions to enhance biological activity.
  • Final modifications such as the addition of thioacetamide groups to improve target interactions.

For example, the compound can be synthesized via a solution-phase method that allows for high yields and broad substrate scopes using SNAr substitution reactions and cross-coupling techniques .

Anticancer Properties

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Compounds similar to the target compound have shown EC50 values ranging from 0.014 to 14.5 μM in different cancer cell lines . This suggests a potent ability to inhibit cell growth.
  • Mechanism of Action : Studies have indicated that these compounds may induce cell cycle arrest at the G2/M phase without triggering apoptosis . This mechanism could be crucial for developing targeted therapies.

Anti-inflammatory Activity

Pyrrolo[3,2-d]pyrimidines have also been investigated for their anti-inflammatory properties:

  • COX Inhibition : Some derivatives demonstrate selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds:

Substituent Position Effect on Activity Example Compounds
N5Enhances kinase inhibitionN-substituted analogs
C7Modulates binding affinityVarious pyrrolo derivatives
Thioacetamide GroupImproves interaction with biological targetsTarget compound

Case Studies

  • In Vitro Studies : A study reported on halogenated pyrrolo[3,2-d]pyrimidine analogues showed varying degrees of antiproliferative activity across different cancer cell lines with a notable selectivity profile .
  • In Vivo Models : In mouse models, compounds exhibited maximum tolerated doses (MTD) between 5–10 mg/kg, indicating their potential therapeutic window .

Scientific Research Applications

Structure

The compound features a unique structure characterized by:

  • A cyclopropyl group,
  • A phenyl group,
  • A methoxyphenyl group,
    which contribute to its diverse chemical properties and potential biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to inhibit tubulin polymerization by binding at the colchicine site in β-tubulin, which disrupts microtubule dynamics essential for cell division.

In Vitro Studies

The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • CCRF-CEM
  • Jurkat cells

These studies indicated a GI50 in the low micromolar range, suggesting potent antitumor activity.

In Vivo Studies

Animal models treated with this compound exhibited reduced tumor growth compared to controls, particularly in models resistant to standard chemotherapeutic agents like vincristine and taxol.

Antibacterial and Antifungal Activities

In addition to its antitumor properties, derivatives of pyrrolopyrimidine compounds like this one have been explored for their antibacterial and antifungal activities. The unique structural features may confer distinct mechanisms of action against microbial pathogens.

Anti-inflammatory Potential

Emerging research indicates that compounds with similar structures may also exhibit anti-inflammatory properties. This opens avenues for exploring their use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against cancer cell lines
AntibacterialPotential activity against various bacterial strains
AntifungalEfficacy observed in fungal assays
Anti-inflammatoryPromising results in preclinical studies

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited tumor growth in xenograft models of leukemia, showcasing its potential as an effective therapeutic agent against resistant cancer types.
  • Mechanistic Study : Research investigating the binding affinity of this compound to β-tubulin revealed insights into its mechanism of action, providing a basis for further drug development targeting microtubule dynamics.
  • Comparative Studies : Several studies have compared the efficacy of this compound with existing chemotherapeutics, underscoring its potential advantages in overcoming drug resistance.

Comparison with Similar Compounds

N-Benzyl Analog ()

A closely related compound, N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, shares the pyrrolo-pyrimidinone core and cyclopropyl-phenyl substituents. Key differences include:

  • N-substituent : Benzyl (C₆H₅CH₂) vs. 3-methoxyphenyl (C₆H₄OCH₃).
  • Molecular weight : 430.5 g/mol (benzyl analog) vs. ~446.5 g/mol (target compound, estimated due to added oxygen from methoxy group).

Pharmacopeial Acetamide Derivatives ()

Compounds m , n , and o listed in Pharmacopeial Forum (2017) are structurally distinct but share acetamide functionalities. For example:

  • Compound m: Features a hexanamide backbone with 2,6-dimethylphenoxy and tetrahydro-pyrimidinyl groups.

Electronic and Structural Geometry

For instance:

  • The 3-methoxyphenyl group’s electron-donating methoxy substituent may alter electronic density distribution relative to the benzyl analog’s neutral aryl group .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide C₂₅H₂₃N₄O₃S ~446.5 3-methoxyphenyl, cyclopropyl, phenyl N/A
N-Benzyl analog () C₂₄H₂₂N₄O₂S 430.5 Benzyl, cyclopropyl, phenyl 化源网
Pharmacopeial Compound m () C₃₈H₄₆N₄O₅ 654.8 Hexanamide, 2,6-dimethylphenoxy PF 43(1)

Table 2. Functional Group Impact

Group Target Compound N-Benzyl Analog Pharmacopeial Compound m
Core Scaffold Pyrrolo-pyrimidinone Pyrrolo-pyrimidinone Hexanamide
Aromatic Substituent 3-Methoxyphenyl (polar) Benzyl (nonpolar) 2,6-Dimethylphenoxy
Ring Strain Cyclopropyl (strained) Cyclopropyl (strained) None

Research Implications

  • Synthetic Accessibility : The benzyl analog () may serve as a synthetic precursor to the target compound via substituent modification.
  • Biological Relevance : The methoxy group’s polarity could improve aqueous solubility, a critical factor in drug development.
  • Crystallography : Structural resolution of such compounds likely relies on SHELX-based refinement, given its prevalence in small-molecule crystallography .

Preparation Methods

Formation of 3-Aminopyrrole Intermediate

The reaction begins with β-enaminonitrile 2 , derived from ethoxymethylene malononitrile 1 and p-anisidine. Alkylation of 2 with α-haloacetophenone in dimethylformamide (DMF) and triethylamine (TEA) yields 3-aminopyrrole 4a (Scheme 1).

Reaction Conditions :

  • Solvent: DMF

  • Base: Triethylamine (4 mL per 0.01 mol substrate)

  • Temperature: Reflux (10–15 minutes)

  • Yield: 74–91%

IntermediateMolecular FormulaYield (%)
4a C₁₄H₁₃N₃O91

Cyclization to Pyrrolo[3,2-d]pyrimidine

3-Aminopyrrole 4a reacts with triethyl orthoformate to form imidocarboxylate 7a , which undergoes ammonolysis in methanolic NH₃ to yield 4-amino-pyrrolo[3,2-d]pyrimidine 9 .

Key Step :

4aCH(OEt)₃EtOH7aNH₃/MeOHRT9\text{4a} \xrightarrow[\text{CH(OEt)₃}]{\text{EtOH}} \text{7a} \xrightarrow[\text{NH₃/MeOH}]{\text{RT}} \text{9}

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 3 is introduced via N-alkylation. A cyclopropane-containing alkylating agent, such as cyclopropyl bromide, reacts with the pyrrolo[3,2-d]pyrimidine intermediate under basic conditions.

Optimized Conditions :

  • Alkylating Agent: Cyclopropyl bromide

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: DMF

  • Temperature: 90°C

  • Yield: ~60% (extrapolated from analogous reactions)

Functionalization with Sulfanyl and Acetamide Groups

Sulfanyl Group Incorporation

The sulfanyl (-S-) linker is introduced via nucleophilic substitution. The pyrrolo[3,2-d]pyrimidine intermediate reacts with 2-mercaptoacetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Reaction Scheme :

Pyrrolopyrimidine+HS-CH₂-COOHDCCDCMSulfanyl Intermediate\text{Pyrrolopyrimidine} + \text{HS-CH₂-COOH} \xrightarrow[\text{DCC}]{\text{DCM}} \text{Sulfanyl Intermediate}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: DCC

  • Temperature: Room temperature (RT)

  • Yield: 70–85%

Acetamide Formation

The carboxylic acid group of the sulfanyl intermediate is activated (e.g., as an acyl chloride using thionyl chloride) and coupled with 3-methoxyaniline to form the acetamide.

Procedure :

  • Activation : Sulfanyl intermediate + SOCl₂ → Acyl chloride

  • Coupling : Acyl chloride + 3-methoxyaniline → Target compound

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Pyridine (to scavenge HCl)

  • Temperature: 0°C → RT

  • Yield: 65–75%

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:

  • NMR Spectroscopy : Distinct signals for cyclopropyl (δ 0.5–1.5 ppm), phenyl (δ 7.2–7.6 ppm), and methoxy groups (δ 3.8 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 452.5 (C₂₃H₁₈F₂N₄O₂S).

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors may enhance yield and reduce reaction times. Catalytic systems (e.g., Pd/C for hydrogenation) and green solvents (e.g., cyclopentyl methyl ether) are recommended to improve sustainability.

Challenges and Optimization Opportunities

  • Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Neutral pH and low temperatures are critical during N-alkylation.

  • Sulfur Oxidation : The sulfanyl group may oxidize to sulfone during storage. Antioxidants (e.g., BHT) are added to final formulations .

Q & A

Synthesis and Optimization

Basic : What are the critical steps in synthesizing this compound, and how can yield be optimized?

  • Methodological Answer : Key steps include cyclocondensation of the pyrrolopyrimidine core, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Yield optimization involves controlling reaction temperatures (e.g., 0–5°C for nitrile intermediates) and using catalysts like piperidine for Knoevenagel condensations . Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) improves purity.

Advanced : How can regioselectivity challenges during sulfanyl group incorporation be addressed?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts reactive sites on the pyrrolopyrimidine scaffold. Steric effects from the cyclopropyl group may necessitate bulky bases (e.g., DBU) to direct substitution . Monitoring via LC-MS ensures intermediate stability .

Structural Characterization

Basic : Which techniques are essential for confirming the molecular structure?

  • Methodological Answer : X-ray crystallography resolves the pyrrolo[3,2-d]pyrimidine core and acetamide conformation . Complementary NMR (¹H/¹³C) identifies substituents: cyclopropyl protons (δ 0.5–1.5 ppm), sulfanyl-linked methylene (δ 3.8–4.2 ppm), and methoxyphenyl signals (δ 6.5–7.5 ppm) .

Advanced : How can dynamic conformational changes in solution be analyzed?

  • Methodological Answer : Variable-temperature NMR and NOESY experiments reveal rotational barriers around the sulfanyl-acetamide bond. Computational MD simulations correlate solvent effects (e.g., DMSO vs. chloroform) with flexibility .

Biological Activity Profiling

Basic : What assays are suitable for initial bioactivity screening?

  • Methodological Answer : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to the pyrrolopyrimidine scaffold’s ATP-binding affinity . Cell viability assays (MTT) evaluate cytotoxicity in cancer lines (IC₅₀ determination).

Advanced : How can substituent effects on bioactivity be systematically studied?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups). SAR analysis via molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .

Analytical and Purity Challenges

Basic : What methods ensure compound purity for in vitro studies?

  • Methodological Answer : HPLC with a C18 column (ACN/water + 0.1% TFA) detects impurities ≥95%. Residual solvents (e.g., DMF) are quantified via GC-MS .

Advanced : How are contradictory purity data resolved (e.g., HPLC vs. elemental analysis)?

  • Methodological Answer : Cross-validate with HRMS for exact mass and TGA for solvent residues. Crystallize the compound to isolate polymorph-free material .

Computational Modeling

Basic : Which software tools predict binding modes with target proteins?

  • Methodological Answer : Schrödinger Suite (Glide) or AutoDock for docking studies. Input the crystal structure (if unavailable, use homology modeling) and optimize ligand protonation states at physiological pH .

Advanced : How can MD simulations improve mechanistic understanding?

  • Methodological Answer : Run 100-ns simulations (AMBER/CHARMM) to assess protein-ligand stability. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA) .

Reaction Mechanism Elucidation

Basic : What experimental evidence supports the proposed reaction pathway?

  • Methodological Answer : Intermediate trapping (e.g., ESI-MS detection of thiourea adducts) and isotopic labeling (¹³C for carbonyl groups) validate mechanistic steps .

Advanced : How are competing pathways (e.g., ring-opening vs. cyclization) distinguished?

  • Methodological Answer : Kinetic studies under varying temperatures/pH identify rate-determining steps. IR spectroscopy monitors carbonyl intermediates .

Solubility and Formulation

Basic : What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer : Salt formation (e.g., hydrochloride) or nanoformulation (liposomes). Solubility parameters (Hansen) guide co-solvent selection (e.g., PEG 400) .

Advanced : How do cyclopropyl and methoxyphenyl groups impact logP?

  • Methodological Answer : Calculate partition coefficients (ChemAxon) and validate via shake-flask method. Introduce polar groups (e.g., hydroxyl) to balance hydrophobicity .

Stability and Degradation

Basic : What conditions accelerate hydrolytic degradation studies?

  • Methodological Answer : Expose to pH 1–13 buffers at 40°C. Monitor via HPLC for cleavage products (e.g., free acetamide) .

Advanced : How are degradation kinetics modeled under oxidative stress?

  • Methodological Answer : Use Arrhenius plots (H2O2/Fe²⁺ systems) to predict shelf-life. EPR identifies radical intermediates .

Multi-Step Synthesis Challenges

Basic : How are intermediates purified in large-scale synthesis?

  • Methodological Answer : Use centrifugal partition chromatography (CPC) for non-crystalline intermediates. Optimize recrystallization solvents (e.g., ethanol/water) .

Advanced : What strategies prevent epimerization during acetamide coupling?

  • Methodological Answer : Employ low-temperature (<0°C) coupling with DCC/HOBt. Chiral HPLC confirms enantiopurity. Use orthogonal protecting groups (Fmoc/Boc) for sensitive intermediates .

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